molecular formula C11H11I3O3 B1220268 Iophenoxic Acid CAS No. 96-84-4

Iophenoxic Acid

Cat. No.: B1220268
CAS No.: 96-84-4
M. Wt: 571.92 g/mol
InChI Key: GOIQOQCNFWYSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Empirical Composition

Iophenoxic acid possesses the molecular formula C₁₁H₁₁I₃O₃, representing a complex organic molecule with substantial halogen content. The compound exhibits a molecular weight of 571.92 grams per mole, with the substantial mass attributed primarily to the three iodine atoms incorporated within its structure. The empirical composition analysis reveals a distinctive elemental distribution: carbon comprises 23.10% of the molecular mass, hydrogen accounts for 1.94%, iodine dominates at 66.57%, and oxygen contributes 8.39%.

The molecular structure contains eleven carbon atoms arranged in a substituted benzenepropanoic acid framework, with the benzene ring heavily substituted by iodine atoms at positions 2, 4, and 6, and a hydroxyl group at position 3. The presence of three iodine atoms creates significant steric bulk and influences the molecule's overall three-dimensional conformation. The aliphatic portion consists of a butanoic acid chain attached to the benzyl position, creating an α-substituted carboxylic acid structure.

The high iodine content significantly impacts the compound's physical properties, including its substantial molecular weight and electron density distribution. The triiodinated aromatic ring system creates regions of high electron density that are particularly relevant for X-ray crystallographic studies and protein binding interactions. The oxygen atoms are distributed between the carboxylic acid functionality and the phenolic hydroxyl group, providing multiple sites for hydrogen bonding interactions.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The systematic International Union of Pure and Applied Chemistry name for this compound is 2-[(3-hydroxy-2,4,6-triiodophenyl)methyl]butanoic acid, which precisely describes the structural arrangement and substitution pattern. This nomenclature system clearly indicates the carboxylic acid chain length, the benzyl linkage, and the specific substitution pattern on the aromatic ring. Alternative systematic names include α-ethyl-3-hydroxy-2,4,6-triiodohydrocinnamic acid and α-ethyl-3-hydroxy-2,4,6-triiodobenzenepropanoic acid.

The compound is also known by several other chemical names that reflect different naming conventions and historical usage. The name iophenoic acid represents a simplified form commonly used in pharmaceutical and medical literature. The Chemical Abstracts Service registry number 96-84-4 provides a unique identifier for the compound in chemical databases and literature searches. The Unique Ingredient Identifier 73TJC7JGUY serves as another standardized reference code for regulatory and pharmaceutical documentation.

Traditional naming systems have also been applied to this compound, including designations such as Teridax, which was used as a commercial name during its period of clinical application. The systematic name benzenepropanoic acid, α-ethyl-3-hydroxy-2,4,6-triiodo- provides yet another perspective on the compound's structure, emphasizing the propanoic acid derivation from the benzene ring system.

International naming conventions in various languages have been established for this compound, including the French designation "acide iophénoïque," the Spanish "ácido iofenoico," and the Latin "acidum iophenoicum," reflecting its international recognition in chemical and pharmaceutical contexts.

Structural Isomers and Stereochemical Considerations

This compound presents interesting stereochemical characteristics, particularly regarding its chiral center and racemic nature. The compound contains one chiral carbon center located at the α-position of the carboxylic acid chain, specifically at the carbon bearing both the ethyl group and the carboxylate functionality. This chiral center gives rise to two possible enantiomers, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules.

The stereochemical analysis reveals that this compound exists as a racemic mixture, containing equal proportions of both enantiomers. The racemic nature is indicated by the designation "RACEMIC" in stereochemical databases and the notation of 0/1 defined stereocenters, meaning that while one stereocenter exists, it is not defined in terms of absolute configuration in the standard chemical representations. The presence of the racemic mixture is significant because individual enantiomers may exhibit different biological activities and binding affinities.

The crystallographic data indicates that the compound can exist in different conformational states depending on its environment. When complexed with human serum albumin, this compound adopts specific conformations that optimize its interactions with the protein binding sites. The three-dimensional structure shows that the bulky iodine atoms create significant steric constraints that influence the overall molecular geometry and flexibility.

The compound's conformational behavior is further complicated by the presence of rotatable bonds within the aliphatic chain connecting the carboxylate group to the substituted benzene ring. These rotational degrees of freedom allow for multiple low-energy conformers that can be stabilized through intramolecular or intermolecular interactions. The hydroxyl group on the benzene ring can participate in hydrogen bonding, which may influence the preferred conformational states.

Comparison with structural analogs, such as iopanoic acid, reveals important stereochemical differences. Iopanoic acid differs from this compound by having an amino group instead of a hydroxyl group at the 3-position of the triiodinated benzene ring. This substitution significantly alters the hydrogen bonding capabilities and overall molecular interactions, demonstrating the importance of specific stereochemical features in determining chemical behavior.

Crystallographic Data and 3D Conformational Analysis

Comprehensive crystallographic analysis of this compound has been achieved through its co-crystallization with human serum albumin, providing detailed structural information at 2.75 Ångström resolution. The crystal structure reveals that this compound can occupy multiple binding sites within protein structures, with four distinct binding positions identified in the human serum albumin complex. The crystallographic space group P1 contains two molecules in the asymmetric unit, with strong electron density observed for the compound in the primary binding sites.

The three-dimensional conformational analysis demonstrates that the iodine atoms can be positioned accurately by contouring electron density maps at 6σ, while density for the ethyl-propanoate group becomes evident at 3σ, allowing unambiguous determination of ligand orientation. The crystallographic refinement yielded a final R-free value of 23.9%, indicating good quality structural data. Complete data collection statistics show a resolution range of 59-2.75 Ångström with 31,655 independent reflections and 95.5% completeness.

The bound conformation reveals that this compound adopts an extended configuration that allows optimal interactions with binding pocket residues. The hydroxyl group on the aromatic ring forms three hydrogen bonds with specific amino acid residues, including interactions with tyrosine 150 and arginine 257 residues. These hydrogen bonding patterns are crucial for understanding the high-affinity binding characteristics observed for this compound.

Detailed analysis of the crystallographic data reveals important conformational preferences and constraints. The three iodine atoms create significant steric bulk that influences the overall molecular shape and flexibility. The crystal structure shows that two of the iodine atoms are accommodated within the main binding chamber, while the third partially inserts into a sub-chamber, requiring slight conformational adjustments in the surrounding protein environment.

The crystallographic analysis provides quantitative data on bond lengths, bond angles, and torsional angles within the this compound structure. The carboxylate group exhibits typical geometry for carboxylic acid functionalities, while the triiodinated benzene ring shows slight distortions from ideal geometry due to the steric effects of the large iodine substituents. The three-dimensional coordinates derived from the crystal structure have been deposited in the Protein Data Bank under the identifier 2YDF, providing a permanent structural reference.

Temperature factor analysis from the crystallographic data indicates regions of high and low molecular flexibility. The iodine atoms typically exhibit lower temperature factors due to their high electron density and strong scattering, while the aliphatic chain portions may show higher temperature factors reflecting greater conformational mobility. The overall average temperature factor of 46.2 Ångström² provides insight into the general thermal motion and structural order within the crystal lattice.

Properties

IUPAC Name

2-[(3-hydroxy-2,4,6-triiodophenyl)methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11I3O3/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5,15H,2-3H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIQOQCNFWYSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=C(C(=C(C=C1I)I)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11I3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046265
Record name Iophenoxic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

571.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96-84-4
Record name Iophenoxic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iophenoxic acid [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iophenoxic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrocinnamic acid, α-ethyl-3-hydroxy-2,4,6-triiodo-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IOPHENOXIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73TJC7JGUY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iophenoic acid involves the iodination of phenolic compounds. The process typically includes the following steps:

    Iodination: A phenolic compound is treated with iodine in the presence of an oxidizing agent to introduce iodine atoms into the aromatic ring.

    Amidation: The iodinated phenol is then reacted with an appropriate amine to form the corresponding amide.

    Hydrolysis: The amide is hydrolyzed under acidic or basic conditions to yield iophenoic acid.

Industrial Production Methods: Industrial production of iophenoic acid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: Iophenoic acid can undergo oxidation reactions, particularly at the phenolic hydroxyl group.

    Reduction: The iodine atoms in iophenoic acid can be reduced under specific conditions.

    Substitution: The aromatic ring of iophenoic acid can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like nitric acid or sulfuric acid.

Major Products:

    Oxidation: Oxidation of iophenoic acid can lead to the formation of quinones.

    Reduction: Reduction can result in the removal of iodine atoms, forming deiodinated derivatives.

    Substitution: Substitution reactions can introduce various functional groups into the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

Medical Imaging

Historical Use : Iophenoxic acid was once a popular radiocontrast agent used in various imaging procedures, particularly for its ability to enhance the visibility of internal structures in X-ray imaging. Its high affinity for human serum albumin contributed to its effectiveness but also led to prolonged retention in the body, which ultimately resulted in its withdrawal from clinical use .

Ecological Research

This compound has been repurposed as a bait marker in ecological studies. Its ability to bind with proteins allows researchers to track the consumption of bait by various wildlife species. The following applications illustrate its significance:

  • Tracking Wild Mammals : this compound has been employed as a marker to study the feeding behavior of wild mammals such as raccoons, badgers, and Arctic foxes. Its long retention time makes it suitable for tracking these animals over extended periods .
  • Bait Uptake Studies : Ethyl-iophenoxic acid and methyl-iophenoxic acid derivatives have been tested as non-toxic bait markers for small mammals like mongooses and voles. Studies have demonstrated that these compounds can effectively mark individuals that consume bait, enabling researchers to assess bait uptake over time .
  • Quantitative Analysis : Researchers have developed methods to quantify the uptake of this compound derivatives in animal blood, allowing for detailed analysis of feeding patterns and bait consumption rates .

Wildlife Management

In wildlife management, this compound serves as a critical tool for delivering vaccines or contraceptives via bait. Its detection in animal blood helps evaluate the effectiveness of such management strategies:

  • Vaccine Delivery : this compound biomarkers have been utilized as surrogates for vaccines in bait design. This application is vital for testing the efficacy of vaccine delivery systems aimed at controlling wildlife populations or preventing disease spread among animal communities .
  • Safety Assessments : Studies have assessed the safety of this compound exposure to non-target species, ensuring that secondary exposure through predation does not pose significant risks to predators or humans .

Case Study 1: Bait Marker for Foxes

A study investigated the potential of this compound as a quantitative bait marker specifically for red foxes. The research involved administering varying doses of this compound and monitoring its presence in the blood over time, demonstrating its efficacy as a reliable marker for tracking fox feeding behavior .

Case Study 2: Mongoose Bait Trials

In trials involving captive mongooses, baits containing ethyl-iophenoxic acid were offered at different concentrations. The study successfully tracked the serum levels of the compound over several weeks, confirming its utility as a marker for evaluating oral rabies vaccination uptake .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medical ImagingHistorical use as a radiocontrast agentWithdrawn due to long half-life
Ecological ResearchBait marker for tracking wildlifeEffective in tracking consumption over time
Wildlife ManagementDelivery system for vaccines/contraceptivesSafety assessments conducted on non-targets
Case StudiesSpecific studies on foxes and mongooses using this compound derivativesDemonstrated efficacy in field applications

Mechanism of Action

Iophenoic acid exerts its effects by inhibiting the release of thyroid hormones from the thyroid gland and the peripheral conversion of thyroxine to triiodothyronine. It achieves this by inhibiting the enzymes 5’-deiodinase type 1 and type 2, which are responsible for the conversion of thyroxine to triiodothyronine .

Comparison with Similar Compounds

Structural Features

  • Iophenoxic Acid: Contains a hydroxyl group (-OH) at position 3 on the tri-iodinated aromatic ring and a carboxylate group on the side chain.
  • Iopanoic Acid: Replaces the hydroxyl group with an amino group (-NH₂) at position 3, retaining the carboxylate side chain .
  • Iodipamide: A di-iodinated compound with two aromatic rings and two carboxylate groups, sharing binding loci with this compound in HSA .

Binding Affinity to Human Serum Albumin (HSA)

Compound Primary Binding Site Dissociation Constant (Kd) Key Interactions
This compound Drug Site 1 (IIA) 0.013 µM Three hydrogen bonds: OH group with Tyr 150 and Arg 257; carboxylate salt bridges .
Iopanoic Acid Drug Site 2 (IIIA) 0.15 µM Single hydrogen bond: NH₂ group with Tyr 150; weaker interactions with Arg 257 .
Iodipamide Drug Site 1 (IIA) ~1.0 µM Two iodine atoms in common loci; carboxylate interactions with Lys 199/Arg 222 .

Key Findings :

  • The hydroxyl group in this compound enables three hydrogen bonds in HSA’s drug site 1, contributing to its 10-fold higher affinity than iopanoic acid .
  • Iodipamide, while structurally distinct, shares overlapping iodine-binding loci but lacks the polar interactions critical for high-affinity binding .

Pharmacokinetic and Clinical Implications

  • Half-Life: this compound: 81 days (goat) , >2 years (human) . Iopanoic acid: 1–2 days (goat) , ~1.5 days (human) .
  • Excretion: this compound undergoes hepatic glucuronidation but remains plasma-bound, minimizing renal/biliary excretion . Iopanoic acid’s lower affinity allows faster clearance via biliary pathways .
  • Clinical Outcomes: this compound’s persistence caused prolonged elevation of serum iodine, leading to diagnostic interference and toxicity . Iopanoic acid’s shorter half-life made it a safer alternative for imaging .

Comparative Analysis with Other Albumin-Binding Compounds

Tri-iodobenzoic Acid and Di-iodosalicylic Acid

  • Tri-iodobenzoic Acid: Shares iodine positioning with this compound but lacks the hydroxyl and carboxylate groups. Binds HSA with moderate affinity (Kd ~5 µM) via hydrophobic interactions .
  • Di-iodosalicylic Acid : Binds HSA’s drug site 1 but with lower affinity due to fewer polar interactions .

Thyroid Hormones (T3/T4)

  • Bind HSA’s drug site 1 but prioritize thyroxine-binding globulin (TBG). Their lower HSA affinity (Kd ~1–10 µM) contrasts with this compound’s dominance in albumin binding .

Mechanistic Insights from Structural Studies

  • Desolvation Effects: this compound’s complete desolvation in HSA’s drug site 1 enhances binding energy, a feature absent in iopanoic acid .
  • Conformational Flexibility: Iopanoic acid’s NH₂ group cannot adopt optimal orientations for multiple hydrogen bonds, reducing affinity .
  • Plasma Protein Interference : Both compounds show inhibited cellular uptake in vitro when plasma proteins are present, explaining discrepancies between in vitro transport assays and in vivo excretion .

Biological Activity

Iophenoxic acid (IPA) is an iodinated radiocontrast agent that has been primarily used in medical imaging, specifically for cholecystography. Despite its withdrawal from clinical use due to its exceptionally long half-life, IPA remains a subject of interest in various biological and pharmacological studies. This article delves into the biological activity of this compound, emphasizing its interactions with serum albumin, its metabolic pathways, and its implications in both human and animal studies.

This compound is characterized by its high-affinity binding to human serum albumin (HSA). Crystallographic studies have revealed that IPA binds to HSA at multiple sites, with significant interactions at drug site 1. The binding involves polar and apolar groups of the compound, particularly the 3-hydroxyl group, which forms hydrogen bonds with specific amino acids in the albumin structure. This high-affinity interaction results in a prolonged half-life of IPA in the bloodstream, estimated at approximately 2.5 years in humans .

Table 1: Binding Affinity of this compound to Human Serum Albumin

Binding SiteInteraction TypeKey Amino Acids
Drug Site 1Hydrogen BondsTyr 150, Arg 257
Drug Site 2Similar to Site 1Not specified

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound indicate that it is minimally metabolized and primarily excreted through the kidneys. Studies have shown that IPA does not significantly affect serum albumin metabolism, maintaining a stable presence in the bloodstream by reassociating with newly synthesized albumin molecules as older ones are metabolized .

Table 2: Survival Half-Life of this compound in Different Species

SpeciesSurvival Half-Life (Days)
Monkeys65-84
Rabbits23-32
Dogs28

Maternal-Fetal Transmission

Research has established that this compound can cross the placental barrier, leading to fetal exposure. This characteristic raises concerns about potential effects on fetal development when administered to pregnant individuals. For instance, a study documented a case where maternal ingestion resulted in measurable levels of IPA in the fetal bloodstream .

Thyroid Function Tests

This compound has been investigated for its effects on thyroid function tests. In one study involving patients with hyperthyroidism, elevated serum-bound iodine levels were observed following administration of IPA. This suggests that IPA may influence thyroid hormone levels indirectly through its interactions with iodine metabolism .

Applications as a Biological Marker

This compound's unique properties have led to its use as a biological marker in wildlife studies. For example, it has been employed to track oral rabies vaccination efficacy in small Indian mongooses by measuring serum concentrations over time . This application highlights IPA's utility beyond medical imaging, showcasing its potential in ecological and veterinary research.

Q & A

Q. What are the established methodologies for synthesizing and characterizing Iophenoxic acid in laboratory settings?

this compound synthesis involves reacting ethyl undecylenate with iodobenzene in the presence of aluminum chloride, followed by decomposition with ice and dilute hydrochloric acid . Characterization typically employs nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity analysis. Researchers should adhere to protocols ensuring reproducibility, such as documenting reaction conditions and using standardized analytical methods .

Q. How is this compound employed as a biomarker in wildlife vaccination studies, and what protocols ensure reliable detection?

this compound serves as a biomarker to track oral vaccine bait uptake in animals, such as white-tailed deer. Detection involves analyzing serum samples via HPLC coupled with mass spectrometry (HPLC-MS) or enzyme-linked immunosorbent assay (ELISA). Protocols require calibration curves using spiked serum samples and validation of detection limits to account for biological variability .

Q. What are the primary pharmacokinetic parameters of this compound, and how are they measured in experimental models?

Key parameters include elimination half-life, maximum serum concentration (Cmax), and area under the curve (AUC). These are measured through longitudinal blood sampling in controlled animal studies. For instance, serum levels in deer are monitored post-administration to model absorption and excretion rates .

Advanced Research Questions

Q. How can researchers design experiments to address variability in this compound pharmacokinetics across different animal species?

Controlled studies should standardize variables such as dosage, age, and health status. For cross-species comparisons, use stratified sampling and include control groups. Pharmacokinetic models (e.g., compartmental analysis) can isolate species-specific metabolic differences . Replicating experiments under identical conditions, as emphasized in academic guidelines, ensures robustness .

Q. What methodological approaches resolve discrepancies in reported half-life values of this compound across pharmacokinetic studies?

Meta-analyses should account for variables like dosage forms, animal physiology, and analytical techniques. Sensitivity analyses can identify outliers, while systematic reviews may highlight methodological flaws (e.g., inconsistent sampling intervals). Reporting standards, such as those in the Beilstein Journal of Organic Chemistry, improve cross-study comparability .

Q. How should researchers optimize detection thresholds for this compound in complex biological matrices like serum or tissue?

Matrix effects can be minimized via solid-phase extraction (SPE) or protein precipitation. Analytical validation should include spike-and-recovery experiments to assess accuracy. Advanced techniques like tandem mass spectrometry (LC-MS/MS) enhance specificity in low-concentration samples .

Q. What statistical methods are appropriate for correlating this compound serum levels with vaccine bait consumption in field studies?

Linear regression models assess dose-response relationships, while mixed-effects models account for environmental variables (e.g., bait distribution density). Non-parametric tests (e.g., Spearman’s rank) are suitable for non-normal data. Raw data should be archived in appendices, with processed data presented in figures or tables .

Q. How do researchers validate the specificity of this compound as a biomarker against confounding compounds in ecological studies?

Cross-reactivity assays using structurally similar compounds (e.g., other iodinated aromatics) are critical. Chromatographic separation techniques (e.g., gradient elution in HPLC) and spectral confirmation (e.g., UV-Vis or MS/MS fragmentation) enhance specificity. Negative control groups verify baseline signals .

Data Presentation and Reproducibility

Q. What guidelines ensure transparent reporting of this compound experimental data in academic publications?

Follow the Beilstein Journal of Organic Chemistry standards:

  • Include detailed experimental sections for synthesis and characterization.
  • Provide raw data in supplementary materials.
  • Use tables for comparative pharmacokinetic parameters and figures for temporal concentration profiles .

Q. How can researchers address ethical and logistical challenges in field studies using this compound as a biomarker?

Secure permits for wildlife handling and adhere to Institutional Animal Care and Use Committee (IACUC) guidelines. For longitudinal studies, non-invasive sampling (e.g., hair or fecal analysis) reduces stress on animals. Pilot studies assess feasibility before large-scale implementation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iophenoxic Acid
Reactant of Route 2
Reactant of Route 2
Iophenoxic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.